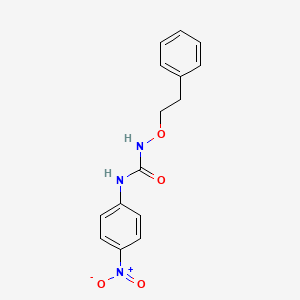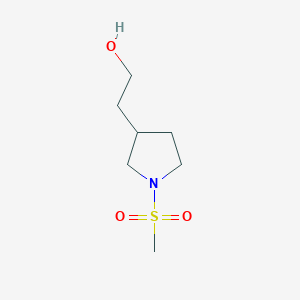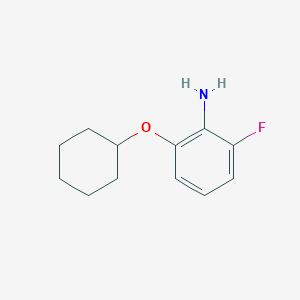![molecular formula C13H21NO2 B2744178 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224413-07-2](/img/structure/B2744178.png)
1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPOP is a versatile compound that can be synthesized using various methods, and its unique structure makes it an ideal candidate for numerous scientific research applications. In
Wirkmechanismus
The mechanism of action of 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition could lead to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its versatility. This compound can be synthesized using several methods, and its unique structure makes it an ideal candidate for numerous scientific research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. Another direction is to investigate the potential of this compound as a lead compound for the development of new antiviral and antibacterial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one can be achieved using several methods. One of the most common methods involves the reaction of 1-oxa-4-azaspiro[4.5]dec-4-ene-3,5-dione with 3-bromoprop-2-en-1-ol in the presence of a base. This reaction results in the formation of this compound as a yellow solid. Another method involves the reaction of 1-oxa-4-azaspiro[4.5]dec-4-ene-3,5-dione with 3-chloroprop-2-en-1-ol in the presence of a base. This reaction also results in the formation of this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one has potential applications in several scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have antitumor activity, and it has been suggested that it could be used as a lead compound for the development of new anticancer drugs. This compound has also been shown to have antiviral activity, and it has been suggested that it could be used as a lead compound for the development of new antiviral drugs. Additionally, this compound has been shown to have antibacterial activity, and it has been suggested that it could be used as a lead compound for the development of new antibacterial drugs.
Eigenschaften
IUPAC Name |
1-[3-(oxan-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-8-5-6-11(10-14)12-7-3-4-9-16-12/h2,11-12H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCQOWPYIANYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)
![3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744100.png)
![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)

![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)
![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)




![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)